methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
“Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate” is a chemical compound. It is a derivative of triazole . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Drug Discovery
The 1,2,3-triazole ring is a significant structure in medicinal chemistry due to its resemblance to the amide bond, which is prevalent in many bioactive molecules. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can serve as a precursor or an intermediate in the synthesis of various pharmaceutical compounds. Its structural features, such as high chemical stability and hydrogen bonding ability, make it a valuable component in the development of new drugs with potential applications in treating conditions like epilepsy, bacterial infections, and cancer .
Organic Synthesis
In organic chemistry, the triazole ring is used to stabilize reactive intermediates and can act as a scaffold for the construction of complex molecules. The methyl group in methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, providing a pathway to synthesize a wide range of organic compounds. This versatility is crucial for creating new molecules with desired properties for further research and development .
Polymer Chemistry
Triazoles are known for their application in polymer chemistry. The triazole ring can be incorporated into polymers to enhance their thermal stability and mechanical properties. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate could be used to synthesize polymers with improved resistance to degradation, which is beneficial for materials that require long-term durability .
Supramolecular Chemistry
The triazole ring’s ability to form hydrogen bonds makes it an excellent candidate for use in supramolecular chemistry. It can be used to create host-guest systems, where the triazole acts as a host molecule that can selectively bind to specific guest molecules. This property is particularly useful in the development of sensors and molecular recognition systems .
Bioconjugation
Bioconjugation involves attaching two molecules together for biological applications. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can be used in bioconjugation to link biomolecules with other functional groups or probes. This is essential in creating targeted drug delivery systems and diagnostic tools .
Fluorescent Imaging
The triazole ring can be functionalized to act as a fluorescent probe. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate could be modified to emit fluorescence upon binding to specific targets, making it a valuable tool for imaging and tracking biological processes in real-time .
Chemical Biology
In chemical biology, the triazole ring is used to explore biological systems at the molecular level. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can be incorporated into small molecules that interact with enzymes and receptors, aiding in the study of biological pathways and the discovery of new therapeutic targets .
Materials Science
The unique properties of the triazole ring, such as its aromatic character and strong dipole moment, make it suitable for applications in materials science. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can contribute to the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
Target of Action
Triazole derivatives are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, leading to various biological responses .
Biochemical Pathways
Triazole derivatives, in general, are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Triazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and antiviral effects .
Action Environment
It’s known that factors such as temperature, ph, and presence of other substances can affect the activity and stability of chemical compounds .
Future Directions
properties
IUPAC Name |
methyl 5-methyl-2H-triazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(5(9)10-2)7-8-6-3/h1-2H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAFUZFURUTFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437876 | |
Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
60419-70-7 | |
Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate?
A1: Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is characterized by a central triazole ring. This ring is substituted with a methyl group and an ethoxycarbonyl group. Furthermore, a methylene bridge connects the triazole ring to a 2-chlorothiazole unit []. This arrangement, along with electron delocalization within the triazolyl system, contributes to the compound's overall structural stability.
Q2: How does the structure of Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate contribute to its stability?
A2: The molecule's stability is enhanced by a network of intra- and intermolecular interactions. Specifically, C—H⋯O hydrogen bonds are observed within and between molecules. Additionally, strong π–π stacking interactions with a centroid–centroid distance of 3.620 (1) Å are present []. These interactions collectively contribute to the compound's overall structural integrity.
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